2-(Methylsulfanyl)-5-(5-morpholino-2-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
2-(Methylsulfanyl)-5-(5-morpholino-2-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine is a compound of significant interest in various fields of research, including chemistry, biology, and medicine This complex compound features a triazolo[1,5-a]pyrimidine core substituted with a methylsulfanyl group, a morpholino group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-5-(5-morpholino-2-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves the construction of the triazolo[1,5-a]pyrimidine core followed by the introduction of the substituents. One common route includes:
Cyclization: : Formation of the triazolo[1,5-a]pyrimidine core through cyclization of a suitable precursor.
Substitution: : Introduction of the 5-morpholino-2-nitrophenyl group through nucleophilic aromatic substitution.
Thioether Formation: : Introduction of the methylsulfanyl group via thioetherification using methyl thiol in the presence of a base.
Industrial Production Methods
For industrial-scale production, optimizing the reaction conditions to maximize yield and purity is crucial. This might involve using catalytic amounts of bases and selective solvents to promote the desired reactions while minimizing side products. Scaling up also requires consideration of environmental and safety factors, such as handling of toxic reagents and waste disposal.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The methylsulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : The nitrophenyl group can undergo reduction to an aminophenyl group using reducing agents like palladium on carbon (Pd/C) under hydrogen gas or sodium dithionite.
Substitution: : The morpholino group might be involved in nucleophilic substitution reactions, depending on the conditions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H₂O₂), m-chloroperoxybenzoic acid (mCPBA)
Reduction: : Palladium on carbon (Pd/C), hydrogen gas (H₂), sodium dithionite (Na₂S₂O₄)
Substitution: : Nucleophiles like amines, under basic conditions
Major Products
Oxidation: : Formation of sulfoxides or sulfones
Reduction: : Formation of aminophenyl derivatives
Substitution: : Formation of substituted triazolo[1,5-a]pyrimidines
Scientific Research Applications
2-(Methylsulfanyl)-5-(5-morpholino-2-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine has diverse applications across various fields:
Chemistry: : Used as a building block for synthesizing other complex molecules due to its reactive functional groups.
Biology: : Studied for its potential interactions with biological targets, possibly affecting cellular processes.
Medicine: : Investigated for pharmacological properties, including potential antimicrobial or anticancer activities.
Mechanism of Action
The mechanism by which 2-(Methylsulfanyl)-5-(5-morpholino-2-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine exerts its effects is linked to its molecular structure and functional groups. The compound might interact with specific molecular targets, such as enzymes or receptors, modulating their activity through binding interactions. These interactions can influence biochemical pathways, potentially leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar compounds include other triazolo[1,5-a]pyrimidine derivatives with various substituents. The uniqueness of 2-(Methylsulfanyl)-5-(5-morpholino-2-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine lies in its specific combination of functional groups, which impart distinct chemical and biological properties. Similar compounds might include:
5-(5-Morpholino-2-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine
2-(Methylsulfanyl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine
2-(Methylsulfanyl)-5-(2-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine
Each of these compounds would share some reactivity patterns but differ in their exact biological or chemical activities due to the variations in their substituents.
Properties
IUPAC Name |
4-[3-(2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-4-nitrophenyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O3S/c1-26-16-18-15-17-13(4-5-21(15)19-16)12-10-11(2-3-14(12)22(23)24)20-6-8-25-9-7-20/h2-5,10H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNVWSZSBXIPTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C=CC(=NC2=N1)C3=C(C=CC(=C3)N4CCOCC4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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